molecular formula C20H26O2 B3036924 Benzyl 2-(2-methyl-2-adamantyl)acetate CAS No. 400086-32-0

Benzyl 2-(2-methyl-2-adamantyl)acetate

Cat. No.: B3036924
CAS No.: 400086-32-0
M. Wt: 298.4 g/mol
InChI Key: FLLFSNKZCPVSKT-UHFFFAOYSA-N
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Description

Benzyl 2-(2-methyl-2-adamantyl)acetate is an organic compound with the chemical formula C20H26O2. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(2-methyl-2-adamantyl)acetate typically involves the esterification of 2-(2-methyl-2-adamantyl)acetic acid with benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-(2-methyl-2-adamantyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl 2-(2-methyl-2-adamantyl)acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2-(2-methyl-2-adamantyl)acetate involves its interaction with specific molecular targets. The rigid adamantane core provides structural stability, while the ester functional group allows for various chemical modifications. These interactions can influence biological pathways, such as enzyme inhibition or receptor binding, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its ester functional group, which imparts unique reactivity and potential for further chemical modifications. Its combination of structural stability and functional versatility makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

benzyl 2-(2-methyl-2-adamantyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-20(12-19(21)22-13-14-5-3-2-4-6-14)17-8-15-7-16(10-17)11-18(20)9-15/h2-6,15-18H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLFSNKZCPVSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3CC(C2)CC1C3)CC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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